molecular formula C12H9NO3 B2741033 (Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid CAS No. 951166-01-1

(Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2741033
CAS No.: 951166-01-1
M. Wt: 215.208
InChI Key: KYXCLGDXZKCWBH-SREVYHEPSA-N
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Description

(Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound that features both an ethynyl group and an anilino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 3-ethynylaniline with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 3-ethynylaniline attacks the carbonyl carbon of maleic anhydride, followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the anilino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethynylaniline: A precursor in the synthesis of (Z)-4-((3-ethynylphenyl)amino)-4-oxobut-2-enoic acid.

    4-oxobut-2-enoic acid: Another precursor used in the synthesis.

    N-phenylmaleimide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both an ethynyl group and an anilino group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

(Z)-4-(3-ethynylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h1,3-8H,(H,13,14)(H,15,16)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCLGDXZKCWBH-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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